molecular formula C2HN7O2 B14636432 5-azido-3-nitro-1H-1,2,4-triazole CAS No. 53566-50-0

5-azido-3-nitro-1H-1,2,4-triazole

Cat. No.: B14636432
CAS No.: 53566-50-0
M. Wt: 155.08 g/mol
InChI Key: QYPHGLTZLBIKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azido-3-nitro-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high thermal stability and sensitivity to various stimuli, making it a potential candidate for use in primary explosives

Chemical Reactions Analysis

5-Azido-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various derivatives. For example, it can be methylated using dimethyl sulfate in aqueous sodium hydroxide solution to yield its methyl derivative . The compound’s azide group makes it highly reactive, allowing it to participate in a range of chemical transformations.

Mechanism of Action

The mechanism of action of 5-azido-3-nitro-1H-1,2,4-triazole involves its high reactivity due to the presence of the azide and nitro groups. These functional groups make the compound highly sensitive to external stimuli, leading to rapid decomposition and energy release. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it suitable for use in explosives .

Comparison with Similar Compounds

5-Azido-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as 5-amino-3-nitro-1H-1,2,4-triazole and 5-bromo-3-nitro-1H-1,2,4-triazole . These compounds share similar structural features but differ in their reactivity and applications. For instance, 5-amino-3-nitro-1H-1,2,4-triazole is used as a precursor in the synthesis of this compound, while 5-bromo-3-nitro-1H-1,2,4-triazole is used in an alternative synthetic route . The unique combination of azide and nitro groups in this compound makes it particularly suitable for applications requiring high sensitivity and rapid energy release.

Properties

IUPAC Name

5-azido-3-nitro-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN7O2/c3-8-6-1-4-2(7-5-1)9(10)11/h(H,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHGLTZLBIKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726960
Record name 5-Azido-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-50-0
Record name 5-Azido-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.